Neuroprotectant-7

Alzheimer's disease Neuroprotection MC65 cells

AD researchers face a gap: curcumin and melatonin show neuroprotective promise but lack bioavailability and brain exposure data. Neuroprotectant-7 solves this by combining both pharmacophores into a single hybrid with confirmed brain exposure after oral dosing. • Verified brain exposure: Cmax brain = 555.40 nM at 1h; 24h level (47.41 nM) exceeds in vitro EC50 • Defined potency: EC50 = 27.60 nM in MC65 AD cellular model • Enables chronic oral dosing in transgenic AD models without invasive delivery Supplied with analytical documentation. Global shipping available.

Molecular Formula C22H24N2O4
Molecular Weight 380.44
CAS No. 1610504-84-1
Cat. No. B609542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuroprotectant-7
CAS1610504-84-1
SynonymsNeuroprotectant-7;  Neuroprotectant 7;  Neuroprotectant7; 
Molecular FormulaC22H24N2O4
Molecular Weight380.44
Structural Identifiers
SMILESO=C(NCCC1=CNC2=C1C=C(OC)C=C2)CC(CCC3=CC=C(O)C=C3)=O
InChIInChI=1S/C22H24N2O4/c1-28-19-8-9-21-20(13-19)16(14-24-21)10-11-23-22(27)12-18(26)7-4-15-2-5-17(25)6-3-15/h2-3,5-6,8-9,13-14,24-25H,4,7,10-12H2,1H3,(H,23,27)
InChIKeyBPMOENJVOOOATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neuroprotectant-7 (CAS 1610504-84-1): A Curcumin-Melatonin Hybrid Neuroprotectant with Defined Potency and BBB Penetration


Neuroprotectant-7 (Compound 7; CAS 1610504-84-1) is a synthetic small molecule designed by hybridizing the structural features of curcumin and melatonin, two natural products extensively studied in Alzheimer's disease (AD) models [1]. It is chemically defined as 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, with a molecular formula of C22H24N2O4 and a molecular weight of 380.44 g/mol [1]. This compound was rationally developed as a multifunctional neuroprotectant targeting the complex pathology of AD, demonstrating nanomolar potency in cellular models and confirmed brain exposure after oral administration [1].

Why Generic Ferroptosis or Neuroprotectant Substitution Fails for Neuroprotectant-7 (CAS 1610504-84-1) Applications


Substituting Neuroprotectant-7 with generic curcumin, melatonin, or even early-stage ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 is scientifically unsound for AD research applications. Neuroprotectant-7 was explicitly designed to overcome the limitations of its parent compounds: curcumin suffers from extremely poor oral bioavailability and brain penetration, while melatonin's neuroprotective effects in AD models are modest and primarily circadian-mediated [1]. Unlike many tool compounds that lack comprehensive in vivo validation, Neuroprotectant-7's differentiation is built upon a unique hybrid pharmacophore that combines the antioxidant and Aβ-interfering properties of curcumin with the indole-based scaffold of melatonin, resulting in a compound with defined nanomolar potency in AD-relevant cellular models and, critically, verified brain exposure after oral dosing—a parameter that renders it distinct from both its parent molecules and other unvalidated neuroprotectant screening hits [1].

Neuroprotectant-7 (CAS 1610504-84-1) Quantitative Differentiation Evidence Guide


Nanomolar Neuroprotective Potency in AD Cellular Model vs. Parent Compounds and In-Class Hybrids

Neuroprotectant-7 (Compound 7) demonstrates nanomolar neuroprotective potency in the MC65 cellular model of Alzheimer's disease, with an EC50 of 27.60 ± 9.4 nM [1]. This potency is 3.8-fold higher than the initial lead hybrid (Compound 3, EC50 = 134.2 ± 4.5 nM) and is comparable to the most potent analogue in the series (Compound 5, EC50 = 23.05 ± 5.23 nM) [1]. Critically, while the parent compounds curcumin and melatonin exhibit neuroprotective effects in various AD models, their potency and consistency are highly variable and often require supraphysiological concentrations in vitro; Neuroprotectant-7 provides a defined, single-entity potency benchmark [1].

Alzheimer's disease Neuroprotection MC65 cells EC50 Curcumin Melatonin

In Vitro Blood-Brain Barrier Permeability: Superior Passive Diffusion vs. Analogues

In the PAMPA-BBB in vitro model, Neuroprotectant-7 exhibited a permeability coefficient (Pe) of 7.9 ± 0.6 × 10⁻⁶ cm/s, the highest among the tested hybrid compounds (Compound 3: 6.5 ± 0.6 × 10⁻⁶ cm/s; Compound 5: 5.9 ± 0.4 × 10⁻⁶ cm/s) [1]. While all three compounds fell below the literature threshold for high passive diffusion (Pe > 8.1 × 10⁻⁶ cm/s), 7's value is closest to this benchmark, suggesting it has the most favorable passive diffusion properties within this chemical series [1].

Blood-Brain Barrier PAMPA-BBB CNS Penetration Permeability

In Vivo Brain Exposure and Oral Bioavailability: Validated CNS Target Engagement Potential

Following a single oral dose of 50 mg/kg in male CD-1 mice, Neuroprotectant-7 achieved a peak plasma concentration of 883.12 ± 350.36 nM at 1 hour and a corresponding brain concentration of 555.40 ± 188.43 nM, confirming rapid and efficient brain penetration [1]. Notably, the brain concentration at 24 hours post-dose remained at 47.41 ± 11.19 nM, which is above its in vitro neuroprotective EC50 of 27.60 ± 9.4 nM [1]. This is in stark contrast to curcumin, which exhibits negligible brain exposure after oral dosing, and melatonin, whose brain concentrations are transient and do not maintain therapeutic levels for sustained neuroprotection [1].

Oral Bioavailability Brain Concentration Pharmacokinetics In Vivo BBB CD-1 Mice

Selective Mechanism: Neuroprotection via AβO Interference, Not Aβ Aggregation Inhibition

Neuroprotectant-7 exhibits a unique mechanistic profile: it moderately inhibits the production of amyloid-β oligomers (AβOs) in MC65 cells but does not inhibit the aggregation of Aβ species [1]. This contrasts with many Aβ-targeted compounds (e.g., tramiprosate, scyllo-inositol) that primarily act as aggregation inhibitors. Instead, Neuroprotectant-7's neuroprotection correlates strongly with its antioxidant capacity, suggesting it interferes with AβO interactions within mitochondria to mitigate downstream oxidative stress [1].

Amyloid-β Oligomers Aβ Aggregation Mechanism of Action Oxidative Stress

Recommended Research Application Scenarios for Neuroprotectant-7 (CAS 1610504-84-1)


In Vivo Alzheimer's Disease Studies Requiring Oral Dosing and CNS Exposure

Neuroprotectant-7 is ideally suited for in vivo AD studies where oral bioavailability and sustained brain exposure are paramount. With a published oral PK profile in mice (Cmax brain = 555.40 nM at 1h; 24h brain = 47.41 nM, which exceeds in vitro EC50), researchers can confidently design chronic dosing studies in transgenic AD models (e.g., APP/PS1, 3xTg-AD) to evaluate effects on cognitive function, Aβ pathology, and neuroinflammation without the need for invasive intracerebroventricular delivery or specialized formulations [1].

Mechanistic Studies of Aβ Oligomer-Induced Mitochondrial Dysfunction and Oxidative Stress

Given its selective interference with AβO production and downstream oxidative stress without affecting Aβ aggregation, Neuroprotectant-7 is a valuable tool for dissecting the specific contribution of AβO-mitochondrial interactions to AD pathology. It can be used in MC65 cells or primary neuronal cultures to delineate pathways linking AβOs to mitochondrial ROS production and subsequent cell death, serving as a reference compound for screening novel antioxidants or mitoprotective agents [1].

Benchmarking New Neuroprotectant Candidates in Cellular AD Models

With a well-defined EC50 of 27.60 nM in the widely used MC65 cellular AD model, Neuroprotectant-7 provides a reproducible potency benchmark for evaluating novel neuroprotectant candidates. Researchers can use it as a positive control to validate assay sensitivity and as a comparator to gauge the relative potency of their own compounds, ensuring that new chemical entities meet or exceed this established efficacy threshold [1].

Comparative Pharmacophore Studies of Curcumin-Melatonin Hybrids

Neuroprotectant-7, along with its structurally characterized analogues (Compounds 3 and 5), forms a small but information-rich chemical series for structure-activity relationship (SAR) studies. Researchers can utilize this set to explore how specific modifications to the hybrid scaffold influence neuroprotective potency, BBB permeability, and antioxidant capacity, thereby informing the rational design of next-generation multifunctional AD therapeutics [1].

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